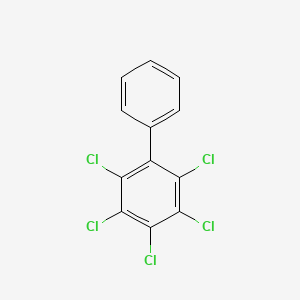

2,3,4,5,6-Pentachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMPTLAAIUQMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864820 | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18259-05-7, 25429-29-2 | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112AB9M1UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Transformation Pathways of 2,3,4,5,6 Pentachlorobiphenyl

Environmental Occurrence, Distribution, and Persistence

2,3,4,5,6-Pentachlorobiphenyl (B96224) is a specific congener of the broader class of polychlorinated biphenyls (PCBs). As synthetic compounds, the environmental presence of PCBs is solely due to human activities. nih.gov Their chemical stability and resistance to degradation have led to their widespread distribution and persistence in various ecosystems. nih.govnm.gov

Spatial and Temporal Distribution Patterns in Global Ecosystems

PCBs are ubiquitous environmental contaminants, detected in air, water, soil, and biological tissues across the globe. nih.gov High concentrations are typically found in industrialized and urban areas, which represent the primary sources of these compounds. nih.govnih.gov However, due to their capacity for long-range transport, PCBs are also found in remote regions like the Arctic, far from their original points of release. iwlearn.netmdpi.comnih.gov

Temporal trend studies, primarily focused on the broader category of PCBs, have shown a general decline in environmental concentrations in many parts of the world since their production was banned in the 1970s. nih.govnih.gov In the United States, a 2- to 10-fold decrease in PCB levels in fish and shellfish was observed from the early 1970s to the late 1980s. nih.gov Similarly, long-term air monitoring in the UK (1991-2008) revealed a statistically significant decrease in PCB levels, with an average time for a 50% decline of approximately 4.7 years. nih.gov However, trends can vary geographically, with some studies showing continued increases in PCB concentrations in parts of China in recent decades, while levels in South Korea have declined. bver.co.kr

Compartmentalization and Partitioning in Environmental Matrices (e.g., Sediment, Soil, Water, Atmosphere)

The distribution of this compound in the environment is governed by its physicochemical properties, which dictate how it partitions between different environmental compartments. As a hydrophobic compound, it has a low affinity for water and a strong tendency to associate with organic matter in soil and sediment. nih.govnm.gov This leads to its accumulation in the solid phases of aquatic and terrestrial systems.

The partitioning behavior can be quantified by several key parameters:

Soil-Water Partition Coefficient (Kd) and Organic Carbon-Normalized Sorption Coefficient (Koc): These coefficients describe the equilibrium distribution of a chemical between soil or sediment and water. A higher Koc value indicates a greater tendency to bind to organic matter. For PCBs, Koc values are high, indicating strong adsorption to suspended solids and sediment. nih.gov

Henry's Law Constant (H): This value represents the partitioning of a chemical between air and water at equilibrium. It is a critical parameter for assessing the potential for volatilization from water surfaces. nist.govnist.gov

The following table presents typical physicochemical properties for pentachlorobiphenyls, which influence their environmental partitioning.

| Property | Value | Environmental Significance |

| Log Koc (Organic Carbon-Water Partition Coefficient) | 4.6 - 6.1 | Indicates a strong tendency to adsorb to soil and sediment organic matter. nih.gov |

| Henry's Law Constant (atm·m³/mol) | ~2.83 x 10⁻⁴ | Suggests a potential for volatilization from water surfaces. nih.gov |

| Water Solubility (mg/L) | Very Low | Low solubility in water drives partitioning to other phases like soil, sediment, and biota. |

| Log Kow (Octanol-Water Partition Coefficient) | ~6.7 | High value reflects strong hydrophobicity and potential for bioaccumulation in fatty tissues. |

Note: The values presented are representative for pentachlorobiphenyls. Specific experimental values for the 2,3,4,5,6- congener may vary.

Long-Range Atmospheric Transport and Deposition Dynamics

The semi-volatile nature of this compound allows it to undergo long-range atmospheric transport, enabling its distribution to remote ecosystems far from source regions. usda.gov Once released into the atmosphere, PCBs can exist in both the gas phase and adsorbed to airborne particulate matter. This atmospheric journey is a key factor in their global distribution. uludag.edu.tr

Atmospheric removal occurs through several deposition processes:

Dry Deposition: This involves the gravitational settling of particulate matter to which PCBs are adsorbed and the direct absorption of gaseous PCBs onto surfaces. uludag.edu.tr

Wet Deposition: PCBs are scavenged from the atmosphere by precipitation, including rain and snow. uludag.edu.tr

Biogeochemical Cycling Processes

Once deposited, this compound becomes part of complex biogeochemical cycles, moving between different environmental compartments at the local level.

Sediment-Water Column Exchange Kinetics

Sediments are a major sink for hydrophobic compounds like this compound. nih.gov However, the sediment-water interface is a dynamic zone where significant exchange can occur. Processes such as resuspension of sediment particles by currents and bioturbation (mixing by organisms) can release particle-bound contaminants back into the water column. nist.gov

Studies on contaminated estuarine sediments have shown that this compound can undergo microbial reductive dechlorination under anaerobic conditions. nih.gov This transformation process is pH-dependent and involves the sequential removal of chlorine atoms from the biphenyl (B1667301) structure. nih.gov For instance, research on Hudson River sediments demonstrated that microorganisms could dechlorinate this compound to produce 2,3,5,6-tetrachlorobiphenyl (B164875) through the removal of a para-chlorine. researchgate.net

The rate of such transformations is influenced by the compound's bioavailability. The rate of dechlorination has been found to be linearly dependent on the freely dissolved concentration of the PCB congener in the water. researchgate.net The flux of PCBs from sediments to the overlying water is governed by the concentration gradient and a mass transfer coefficient, which can be estimated from laboratory microcosm studies. For PCBs in some river systems, these aqueous-boundary-layer mass transfer coefficients have been estimated to be in the range of 0.3 to 1.5 cm/day. researchgate.net

Soil-Atmosphere Interfacial Mass Transfer

The interface between soil and the atmosphere is another critical boundary for the exchange of this compound. Volatilization from contaminated soil surfaces represents a secondary source of this compound to the atmosphere. nih.gov This process is influenced by a variety of factors:

Physicochemical Properties: The compound's vapor pressure and Henry's Law constant are key determinants of its tendency to volatilize.

Soil Characteristics: Soil organic matter content influences sorption, with higher organic matter leading to stronger binding and potentially lower volatilization rates. nm.gov Soil moisture can also impact volatilization, as water can compete for sorption sites and affect diffusion through soil pores. researchgate.net

Environmental Conditions: Temperature is a major driver, with higher temperatures increasing vapor pressure and thus volatilization. Wind speed at the soil surface also plays a role by affecting the concentration gradient in the air right above the soil. researchgate.net

Studies have shown that the influence of PCB emissions from soil on airborne concentrations is most discernible at the immediate soil-air interface and decreases with altitude. nih.gov The process of interfacial mass transfer involves the desorption of the compound from soil particles, diffusion through soil pores (in both air and water phases), and finally, transport across the atmospheric boundary layer. usda.gov

Degradation and Transformation Mechanisms

Under anaerobic conditions, this compound (PCB 116) can undergo reductive dechlorination, a microbially mediated process where a chlorine atom is removed from the biphenyl structure and replaced with a hydrogen atom. nih.gov This transformation is a key degradation pathway in anoxic environments such as sub-surface sediments, which act as the ultimate repository for many polychlorinated biphenyls (PCBs) released into aquatic systems. oup.com

The anaerobic transformation of PCBs is carried out by specific microbial consortia. Organisms belonging to the phylum Chloroflexi are particularly significant in this process. nih.gov Within this phylum, species of the genus Dehalococcoides have been identified as key players in the dechlorination of various PCB congeners, including this compound. nih.govnih.gov

Dehalococcoides ethenogenes strain 195, for instance, has demonstrated the ability to dechlorinate this compound alongside other chlorinated aromatic compounds. nih.gov This bacterium and its relatives are notable for their ability to use chlorinated compounds as electron acceptors in a process known as dehalorespiration. nih.govnih.gov Evidence suggests that PCB-dechlorinating activities by certain phylotypes within the Chloroflexi, such as DEH10 and SF1, are linked to microbial growth. nih.gov

In addition to Dehalococcoides, studies of marine sediments from the Venice Lagoon suggest the involvement of sulfate-reducing, spore-forming bacteria in the reductive dechlorination of both freshly added this compound and pre-existing PCBs. oup.comnih.gov In these specific sediment slurries, dechlorination was observed in microcosms where sulfate (B86663) consumption occurred, while inhibition of sulfate-reducing bacteria with molybdate (B1676688) also inhibited PCB transformation. oup.comnih.gov Furthermore, an anaerobic methanogenic microbial consortium, cultivated in a granular form, has also shown extensive dechlorination capabilities for this compound. researchgate.net

The table below summarizes the key microbial groups implicated in the anaerobic dechlorination of this compound.

| Microbial Group / Phylotype | Phylum / Class | Supporting Evidence | Reference |

|---|---|---|---|

| Dehalococcoides ethenogenes strain 195 | Chloroflexi | Directly observed dechlorination of this compound in pure and mixed cultures. | nih.gov |

| Dehalococcoides spp. | Chloroflexi | Phylogenetic group known to link growth to reductive dechlorination of PCBs. | nih.govresearchgate.net |

| Sulfate-reducing bacteria | Not specified | Implicated in marine sediment microcosms where dechlorination coincided with sulfate consumption and was inhibited by molybdate. | oup.comnih.gov |

| Anaerobic methanogenic consortium | Mixed community | Demonstrated extensive dechlorination of this compound in granular form. | researchgate.net |

The removal of chlorine atoms from the this compound molecule by microbial action is not random; it exhibits regiospecificity. Different microbial consortia show distinct preferences for removing chlorine atoms at the meta (positions 3, 5), para (position 4), or ortho (positions 2, 6) positions.

In studies using anaerobic slurries from marine sediments of the Venice Lagoon, the dechlorination of exogenously added this compound showed a preference for the removal of chlorine atoms at the meta and para positions. oup.comoup.comnih.gov In contrast, research involving an anaerobic methanogenic microbial consortium reported a sequential removal order of meta, followed by ortho, then para, and finally another ortho chlorine. researchgate.net For other highly chlorinated biphenyls, a predominant dechlorination pattern observed in microbial enrichment cultures is the removal of doubly flanked meta-chlorines. ubc.ca This highlights that the specific microbial populations present in a given environment dictate the dechlorination pathway and resulting products.

Reductive dechlorination is a two-electron transfer reaction that requires a source of electrons (an electron donor) and a source of protons. nih.gov The proton source for the microbial reductive dechlorination of this compound has been identified as the proton (H+) from water. nih.govnih.gov

Various substances can serve as electron donors to fuel this microbial process. There is strong evidence that some members of the Chloroflexi phylum, including Dehalococcoides spp., can link the oxidation of hydrogen (H₂) to the reductive dechlorination of PCBs to support their growth. researchgate.net In other microbial systems, organic acids have been shown to be effective electron donors. The addition of acetate (B1210297) and lactate (B86563) was found to rejuvenate the dechlorinating activity of an anaerobic granular consortium. researchgate.net One study noted that acetate served as the main electron donor for a microbial culture that degraded PCB mixtures. researchgate.net

The step-by-step removal of chlorine atoms from this compound results in a sequence of less-chlorinated daughter products. The specific pathway can vary depending on the active microbial consortium.

One well-documented pathway involves the dechlorination of this compound to biphenyl through a series of intermediates. This sequence was observed with an anaerobic methanogenic microbial consortium and proceeds as follows: 2,3,4,6-tetrachlorobiphenyl, followed by 2,4,6-trichlorobiphenyl, then 2,4-dichlorobiphenyl, and finally 2-chlorobiphenyl, which is then dechlorinated to biphenyl. researchgate.net

Studies with Dehalococcoides ethenogenes strain 195 showed the dechlorination of this compound to a mix of tetrachlorobiphenyls (2,3,4,6- and/or 2,3,5,6-tetrachlorobiphenyl) and 2,4,6-trichlorobiphenyl. nih.gov Similarly, experiments with marine sediment slurries detected the formation of 2,3,4,6- and/or 2,3,5,6-tetrachlorobiphenyl and 2,4,6-trichlorobiphenyl, along with minor amounts of 2,3,6-trichlorobiphenyl (B1206163) and 2,6-dichlorobiphenyl. oup.com

The table below outlines the observed dechlorination pathways and products from this compound.

| Microbial System | Initial Compound | Sequential Products | Final Product Observed | Reference |

|---|---|---|---|---|

| Anaerobic methanogenic granules | This compound | 2,3,4,6-Tetrachlorobiphenyl → 2,4,6-Trichlorobiphenyl → 2,4-Dichlorobiphenyl → 2-Chlorobiphenyl | Biphenyl | researchgate.net |

| Dehalococcoides ethenogenes 195 | This compound | 2,3,4,6- and/or 2,3,5,6-Tetrachlorobiphenyl | 2,4,6-Trichlorobiphenyl | nih.gov |

| Marine sediment slurries | This compound | 2,3,4,6- and/or 2,3,5,6-Tetrachlorobiphenyl → 2,4,6-Trichlorobiphenyl | 2,3,6-Trichlorobiphenyl and 2,6-Dichlorobiphenyl (minor) | oup.com |

The rate and extent of reductive dechlorination are sensitive to various environmental factors.

Sediment Characteristics: The physical and chemical properties of sediments play a significant role. Studies have shown that sediment origin and chemistry can significantly impact PCB dechlorination patterns and the structure of the microbial community. nih.gov For example, sediment with high organic carbon and micronutrient content (such as zinc and cobalt) appeared to support more extensive and rapid dechlorination and a more diverse bacterial community. nih.govresearchgate.net However, other research has suggested that in some cases, sediment characteristics and organic carbon content may not be the primary factors in selecting for specific dechlorinating populations. nih.govresearchgate.net The ability of contaminants to desorb from sediment particles, which is influenced by sediment properties, is also a critical factor for bioavailability. acs.org

Co-contaminants: The presence of other chemicals can influence dechlorination rates. For instance, the presence of transformer oil as a co-contaminant was found to have a marginal adverse effect on the rate of PCB dechlorination. emerald.com This impact was more pronounced for less-chlorinated PCBs and for congeners that dechlorinate more slowly. emerald.com

Priming Agents: The addition of a specific congener to stimulate the degradation of other compounds is known as priming. In the context of pre-existing PCBs in marine sediment, the addition of this compound did not significantly influence the onset of their dechlorination, suggesting it did not act as a priming agent in that system. oup.comnih.gov Conversely, other studies have shown that this compound can act as a "primer" to stimulate a broad-specificity meta-dechlorination of the commercial PCB mixture Aroclor 1260 in Housatonic River sediments. researchgate.net

Aerobic Biodegradation Potential

While highly chlorinated PCBs like this compound are generally resistant to aerobic biodegradation, microbial processes can play a role in the degradation of their less chlorinated transformation products. nih.govnih.gov Direct aerobic attack on such a heavily chlorinated molecule is limited.

Aerobic bacteria, particularly those that utilize biphenyl as a carbon source, can co-metabolize lower chlorinated PCB congeners. taylorfrancis.comepa.gov This process involves the oxidation of the biphenyl rings, leading to ring cleavage and eventual mineralization. However, the efficiency of this degradation is highly dependent on the degree and pattern of chlorination. Less chlorinated biphenyls, which can be products of the anaerobic degradation of pentachlorobiphenyls, are more susceptible to this aerobic breakdown. epa.gov For instance, a study on the degradation of 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB#101) showed that while the parent compound was not degraded by an aerobic bacterium, its reduction product, 2,2',4-trichlorobiphenyl (B1345119) (PCB#17), was readily biodegraded. nih.gov This highlights the importance of prior dechlorination for effective aerobic remediation.

A promising strategy for the complete bioremediation of highly chlorinated PCBs involves a sequential anaerobic-aerobic treatment. epa.govnih.gov Under anaerobic conditions, microbial communities can reductively dechlorinate this compound, removing chlorine atoms and producing less chlorinated congeners. nih.govoup.com These resulting di- and trichlorobiphenyls are then more amenable to aerobic degradation and mineralization by a different set of microorganisms. nih.govnih.gov This integrated approach leverages the metabolic capabilities of both anaerobic and aerobic bacteria to achieve a more complete breakdown of the parent compound. nih.gov Studies have demonstrated that this sequential process can significantly reduce the total concentration of PCBs in contaminated soils and sediments. nih.gov

Abiotic Transformation Pathways

In addition to microbial activities, this compound can be transformed by several abiotic processes in the environment. These pathways are primarily driven by chemical and photochemical reactions.

Photodegradation is a significant abiotic process for the transformation of PCBs in the environment. researchgate.net In the presence of sunlight, particularly UV radiation, this compound can undergo dechlorination. This process can occur in both the aqueous phase and the vapor phase in the atmosphere. The rate and extent of photolytic degradation are influenced by factors such as the presence of sensitizers, the solvent or medium, and the intensity of light. researchgate.netplos.org While specific rates for this compound are not extensively detailed, studies on other pentachlorobiphenyls and PCBs in general indicate that photolysis leads to the removal of chlorine atoms, producing lower chlorinated congeners and potentially other degradation products. researchgate.netnih.gov

Certain chemical catalysts can facilitate the reductive dechlorination of this compound. Vitamin B12, in its reduced form (B12s), has been shown to effectively catalyze the dechlorination of this specific congener in laboratory settings. acs.orgnih.govnih.gov In aqueous experiments, approximately 10% chlorine removal was observed over 36 days at 20°C, while in sediment, 40% chlorine removal occurred in 42 days at 30°C. acs.org The process leads to the formation of a range of tetra-, tri-, di-, and monochlorobiphenyl products. acs.orgoregonstate.edu Studies have indicated that dechlorination is favored at positions with adjacent chlorines, with chlorine atoms being removed from ortho, meta, and para positions. acs.org The products of the dechlorination of this compound in a model system with vitamin B12 were identified as 2,3,5,6- and 2,3,4,6-tetrachlorobiphenyl. nih.govnih.gov

| Experimental Condition | Duration | Temperature | Chlorine Removal |

|---|---|---|---|

| Aqueous | 36 days | 20°C | ~10% |

| Sediment | 42 days | 30°C | 40% |

Bioaccumulation, Trophic Transfer, and Biotransformation in Biological Systems

Bioaccumulation Kinetics and Equilibrium in Environmental Biota

The bioaccumulation of 2,3,4,5,6-pentachlorobiphenyl (B96224) in an organism is a dynamic process governed by the rates of uptake from the environment and subsequent elimination. As a lipophilic compound, this pentachlorobiphenyl congener readily partitions into the fatty tissues of aquatic and terrestrial organisms. The extent of bioaccumulation is often quantified by the bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment at steady state.

While specific kinetic data for this compound are not extensively available, the principles of bioaccumulation for PCBs are well-established. The uptake of PCBs from water by aquatic organisms, such as fish, occurs primarily through passive diffusion across respiratory surfaces like gills and, to a lesser extent, through the skin. In soil-dwelling organisms, uptake can occur through direct contact with contaminated soil and ingestion of soil particles.

Elimination of this compound is generally a slow process, contributing to its persistence in biological systems. The rate of elimination is influenced by factors such as the organism's metabolic capacity, fat content, and physiological state. For many persistent organic pollutants like PCBs, a first-order kinetics model can be used to describe the uptake and elimination processes, where the rates are proportional to the concentration of the chemical in the environment and the organism, respectively.

The equilibrium, or steady state, is reached when the rate of uptake equals the rate of elimination. At this point, the concentration of this compound in the organism remains relatively constant over time, provided the environmental concentration is stable. The time to reach this equilibrium can vary significantly among species and is dependent on the kinetic rate constants.

Trophic Transfer and Biomagnification Through Aquatic and Terrestrial Food Webs

A significant characteristic of persistent and lipophilic compounds like this compound is their propensity to biomagnify in food webs. Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher trophic levels. This occurs because these compounds are efficiently assimilated from the diet and are not easily metabolized or excreted, leading to their accumulation in predators that consume contaminated prey.

In aquatic ecosystems, this compound can be taken up by phytoplankton and subsequently transferred to zooplankton, small fish, and ultimately to top predatory fish, marine mammals, and fish-eating birds. Similarly, in terrestrial food webs, this compound can accumulate in soil organisms and plants, and then be transferred to herbivores, and subsequently to carnivores.

The efficiency of trophic transfer is a key determinant of the extent of biomagnification. This transfer is influenced by the feeding habits of the predator, the lipid content of the prey, and the assimilation efficiency of the contaminant from the ingested food.

The structure of this compound, with chlorine atoms on adjacent carbons, may influence its susceptibility to metabolic breakdown. Organisms at higher trophic levels often have a greater capacity to metabolize certain PCB congeners. This can lead to a shift in the congener profile observed in top predators compared to lower trophic level organisms and the surrounding environment. For instance, congeners that are more readily metabolized will show lower biomagnification potential. The persistence of 2,3,4,5,6-pentachlorobhenyl in organisms will, therefore, be a balance between its lipophilicity-driven accumulation and its susceptibility to biotransformation.

Food chain models are valuable tools for predicting the concentrations of contaminants like this compound in different trophic levels of an ecosystem. These models typically use a combination of organism-specific parameters (e.g., feeding rates, growth rates, lipid content) and chemical-specific properties (e.g., octanol-water partition coefficient, metabolic transformation rates) to simulate the movement and accumulation of the compound through the food web.

For a compound like this compound, a food chain model would consider its uptake from the environment by primary producers, its transfer to primary consumers through ingestion, and subsequent transfers to secondary and tertiary consumers. The model would also account for processes that reduce the concentration of the compound, such as metabolic transformation and excretion.

The output of such models can provide estimates of BAFs and TMFs for this compound, helping to assess the potential risk it poses to wildlife at the top of the food chain. The accuracy of these models depends on the quality of the input parameters. Given the limited specific data for this congener, model parameters would likely be estimated based on its physicochemical properties and data from structurally similar PCBs.

Biotransformation and Metabolite Formation in Organisms

Once assimilated by an organism, this compound can undergo biotransformation, a process that modifies its chemical structure. These metabolic processes are generally enzymatic and can lead to the formation of metabolites that may be more or less toxic, and more or less persistent than the parent compound.

The primary pathway for the biotransformation of PCBs in vertebrates is oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) monooxygenase system. This enzymatic system introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, forming hydroxylated PCBs (OH-PCBs). The position of hydroxylation is determined by the specific CYP enzymes involved and the chlorine substitution pattern of the PCB congener.

For pentachlorobiphenyls, hydroxylation can occur at various positions on the biphenyl rings. The presence of chlorine atoms on adjacent carbons in this compound may influence the accessibility of certain carbon atoms to enzymatic attack. While the specific OH-metabolites of this particular congener have not been extensively characterized, studies on other ortho-substituted PCBs suggest that hydroxylation is a key metabolic pathway. The formation of OH-PCBs generally increases the water solubility of the compound, which can facilitate its excretion from the body. However, some OH-PCBs have been shown to be more toxic than their parent compounds and can be retained in the blood, bound to transport proteins.

Due to restricted rotation around the central carbon-carbon bond, caused by the presence of bulky chlorine atoms in the ortho positions (positions 2, 2', 6, and 6'), some PCB congeners, including this compound, are chiral. This means they can exist as two non-superimposable mirror images called enantiomers or atropisomers. In the environment, chiral PCBs are typically found as a racemic mixture (a 50:50 ratio of the two enantiomers).

Biological processes, particularly enzymatic reactions, can be stereoselective, meaning they may interact preferentially with one enantiomer over the other. The metabolism of chiral PCBs by CYP enzymes is often enantioselective, leading to a change in the enantiomeric ratio of the parent compound within the organism. This process is known as atropisomeric enrichment. For example, if one enantiomer of this compound is metabolized at a faster rate than the other, the remaining parent compound will become enriched in the more slowly metabolized enantiomer.

Furthermore, the formation of hydroxylated metabolites can also be enantioselective, resulting in the production of a non-racemic mixture of OH-PCB enantiomers. The specific enantiomeric signature (the ratio of enantiomers) of both the parent compound and its metabolites can provide insights into the metabolic pathways and the specific enzymes involved in the biotransformation of this compound in different species and ecosystems. This enantioselectivity can have significant toxicological implications, as the different enantiomers of a chiral compound can exhibit different biological activities and potencies.

Formation of Other Metabolite Classes (e.g., Methoxy-PCBs, Methylsulfonyl-PCBs)

Following initial hydroxylation by CYP enzymes, OH-PCBs can undergo further biotransformation. These subsequent steps can involve conjugation with sulfates or glucuronic acid to facilitate excretion, or other modifications that may result in different classes of metabolites. nih.govresearchgate.net Two such classes are methoxy-PCBs (MeO-PCBs) and methylsulfonyl-PCBs (MeSO₂-PCBs).

Dihydroxylated PCBs can be methylated by catechol-O-methyltransferase (COMT) to form methoxylated metabolites. nih.govacs.org The formation of MeSO₂-PCBs is a more complex pathway that involves the glutathione (B108866) conjugation system. researchgate.net While these metabolic pathways are well-established for many PCB congeners, and MeSO₂-PCBs have been detected in human tissues, specific studies identifying methoxy- or methylsulfonyl-metabolites derived directly from this compound are not extensively documented in the scientific literature. nih.gov The existence of analytical standards for methylsulfonyl metabolites of other pentachlorobiphenyls indicates the environmental relevance of this metabolite class, though direct evidence for PCB 114 is sparse. stargatescientific.co.zaaccustandard.com

Ecological Ramifications of Environmental Exposure

The environmental presence of this compound carries significant ecological implications due to its classification, persistence, and toxicity.

PCB 114 is categorized as a dioxin-like PCB (DL-PCB). tandfonline.com This group of PCBs can adopt a flat (planar) structure, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), allowing them to bind to and activate the aryl hydrocarbon receptor (AhR). This interaction can trigger a cascade of toxic responses. ccme.ca Because of this shared mechanism of toxicity, DL-PCBs are assigned a Toxic Equivalency Factor (TEF), which relates their potency to that of TCDD. ccme.cawho.int

Like other PCBs, PCB 114 is persistent in the environment, resistant to degradation, and bioaccumulates in food chains. ewg.orggreenfacts.org Its presence has been confirmed in environmental samples such as soil near waste disposal sites and in various wildlife species. nih.govtandfonline.com Exposure to PCBs, including dioxin-like congeners such as PCB 114, is associated with a range of adverse health effects, including immunotoxicity, developmental toxicity, endocrine disruption, and potential carcinogenicity. ewg.orgtandfonline.comcarlroth.com Its classification as an endocrine disruptor highlights its potential to interfere with hormonal systems in exposed organisms. carlroth.com The long-term persistence and bioaccumulative nature of PCB 114 ensure that it remains a contaminant of concern for both ecosystem and human health. ewg.orgresearchgate.net

Advanced Analytical Methodologies for 2,3,4,5,6 Pentachlorobiphenyl in Environmental Matrices

Advanced Sample Preparation and Extraction Techniques

The initial step in the analysis of 2,3,4,5,6-pentachlorobiphenyl (B96224) involves its extraction from the sample matrix. This process is critical for achieving accurate and reproducible results. Modern extraction techniques offer significant advantages over traditional methods like Soxhlet extraction, including reduced solvent consumption, shorter extraction times, and increased automation.

Pressurized Fluid Extraction (PFE) , also known as Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance extraction efficiency. strath.ac.ukchromatographyonline.com These conditions decrease solvent viscosity and increase analyte solubility and mass transfer, allowing for rapid and efficient extraction from solid matrices like sediments and tissues. strath.ac.uk The U.S. Environmental Protection Agency (EPA) Method 3545A outlines standardized PFE procedures for extracting PCBs from soils, clays, sediments, and sludges. chromatographyonline.comnih.gov Typical conditions for PCBs involve an oven temperature of 100°C, pressure between 1500-2000 psi, and a static extraction time of about 5 minutes. nih.gov Common solvent systems include acetone/hexane (B92381) and acetone/methylene chloride mixtures. nih.gov Studies have shown that PFE can achieve recoveries comparable to or even better than traditional 24-hour Soxhlet extractions, particularly for lower-chlorinated PCBs. researchgate.netepa.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample in a closed vessel, leading to a rapid increase in temperature and pressure. mosh-moah.de This process accelerates the extraction of analytes from the matrix. EPA Method 3546 is applicable for the extraction of PCBs from various solid wastes, soils, and sediments. mosh-moah.de Research on fish tissues has demonstrated that MAE performed at 120°C for 10 minutes can yield PCB concentrations comparable to those obtained by PFE and Soxhlet extraction. restek.com This technique is noted for its speed and efficiency. mosh-moah.derestek.com

Supercritical Fluid Extraction (SFE) uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction medium. oup.comnih.gov Supercritical CO₂ is non-toxic, inexpensive, and its solvating power can be tuned by adjusting temperature and pressure. oup.com SFE has been successfully applied to the extraction of pentachlorobiphenyl from soil samples and various PCB congeners from lyophilized fish tissue. oup.comnih.gov A study coupling SFE with catalytic hydrodechlorination demonstrated the quantitative removal of 2,2',4,5,5'-pentachlorobiphenyl (B50393) from sand and soil at 200 atm. oup.com For biological samples, SFE with pure CO₂ has shown quantitative recoveries and low detection limits (0.5-2 ng/g) for PCBs in fish tissue. nih.gov

| Extraction Method | Typical Matrix | Operating Principle | Key Parameters | Advantages |

|---|---|---|---|---|

| Pressurized Fluid Extraction (PFE) | Sediments, Tissues, Soils | Elevated temperature and pressure to increase solvent efficiency. strath.ac.uk | Temperature: 100-180°C Pressure: 1500-2000 psi Solvents: Hexane, Acetone, Dichloromethane. chromatographyonline.comnih.gov | Fast, automated, reduced solvent use compared to Soxhlet. strath.ac.ukchromatographyonline.com |

| Microwave-Assisted Extraction (MAE) | Fish, Sediments, Soils | Microwave energy to rapidly heat solvent and sample in a closed vessel. mosh-moah.de | Temperature: 100-120°C Time: 10-20 min Solvents: Hexane, Acetone. mosh-moah.derestek.com | Very fast, efficient, reduced solvent use. restek.com |

| Supercritical Fluid Extraction (SFE) | Soils, Fish Tissue | Supercritical fluid (e.g., CO₂) as a tunable extraction solvent. oup.comnih.gov | Fluid: CO₂ Pressure: >73 atm Temperature: >31°C. oup.com | Environmentally benign (uses CO₂), tunable selectivity, quantitative. oup.comnih.gov |

Sediments: The analysis of this compound in sediments often requires robust extraction and cleanup. A selective pressurized liquid extraction (SPLE) method has been developed that combines extraction and cleanup in a single step. researchgate.net This is achieved by placing sulfuric acid-impregnated silica (B1680970) downstream of the sample within the extraction cell, which effectively removes interfering organic compounds during the extraction with a heptane/dichloromethane solvent. researchgate.net Anaerobic slurry microcosms of contaminated sediments have also been used directly to study the microbial dechlorination of spiked this compound. researchgate.netnih.gov

Biological Tissues: A primary challenge with biological tissues is the high lipid content, which can interfere with PCB analysis. fishersci.com Sample preparation often involves homogenization and drying, for instance, by mixing with anhydrous sodium sulfate (B86663) or diatomaceous earth. strath.ac.ukepa.gov During PFE, a fat retainer like Florisil can be packed into the extraction cell along with the sample to selectively remove lipids from the extract. strath.ac.uknih.gov For example, a method for small tissue samples uses a hexane:dichloromethane:methanol solvent mixture with Florisil in the cell, achieving efficient recovery of PCBs. strath.ac.uknih.gov Subsequent cleanup steps for tissue extracts may involve partitioning with potassium hydroxide (B78521) to separate PCBs from hydroxylated metabolites, followed by purification on silica gel or Florisil columns. cdc.gov

Water: Due to the low aqueous solubility of PCBs, their analysis in water typically requires a pre-concentration step. diva-portal.org Common techniques include liquid-liquid extraction (LLE) with a solvent like hexane or solid-phase extraction (SPE), where water is passed through a cartridge containing a sorbent that retains the PCBs. diva-portal.org A more recent technique, stir bar sorptive extraction (SBSE), utilizes a magnetic stir bar coated with an adsorbent material (e.g., polydimethylsiloxane) to extract and concentrate PCBs from the water sample. chromatographyonline.com The analytes are then thermally or chemically desorbed for analysis. This method has been successfully coupled with high-performance liquid chromatography for the sensitive detection of trace PCBs in river and lake water. chromatographyonline.com

| Matrix | Key Preparation Steps | Common Techniques | Reference Example |

|---|---|---|---|

| Sediments | Drying, homogenization, simultaneous extraction and cleanup. | Pressurized Liquid Extraction (PLE) with in-cell cleanup (e.g., acid-impregnated silica). researchgate.net | Extraction at 100°C with heptane/dichloromethane for 2x5 min. researchgate.net |

| Biological Tissues | Homogenization, drying (e.g., with sodium sulfate), lipid removal. strath.ac.ukepa.gov | PLE with in-cell fat retainer (e.g., Florisil), column chromatography cleanup. strath.ac.uknih.gov | Extraction with hexane:dichloromethane:methanol; cleanup with KOH partitioning and silica gel. strath.ac.ukcdc.gov |

| Water | Pre-concentration from large volumes. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Stir Bar Sorptive Extraction (SBSE). chromatographyonline.comdiva-portal.org | SBSE followed by HPLC-DAD analysis for trace level detection. chromatographyonline.com |

High-Resolution Chromatographic Separation

Following extraction and cleanup, the instrumental analysis of PCBs is almost exclusively performed using chromatographic techniques. The goal is to separate the target analyte, this compound, from the other 208 possible PCB congeners and any remaining matrix components.

Gas chromatography with an electron capture detector (GC-ECD) is a cornerstone technique for the analysis of halogenated compounds like PCBs due to its exceptional sensitivity. diva-portal.org High-resolution capillary columns are essential for separating the complex mixture of congeners. diva-portal.org For instance, a 60-meter SLB-5MS or SPB-1 column can be used to quantify pentachlorobiphenyls. nih.govcdc.gov The analysis involves a temperature-programmed oven to elute the congeners based on their volatility and interaction with the column's stationary phase. nih.gov A typical temperature program might start at 80-100°C and ramp up to 280-300°C to ensure the elution of all congeners. nih.govcdc.gov While GC-ECD is highly sensitive, co-elution of different congeners on a single column is a common issue, which can complicate accurate quantification. diva-portal.org

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant increase in separation power compared to single-column GC. strath.ac.uknih.gov In GCxGC, the effluent from a primary analytical column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. mosh-moah.de This results in a two-dimensional chromatogram with greatly enhanced peak capacity and resolution. mosh-moah.de

This technique has proven highly effective for PCB analysis. strath.ac.uknih.gov A common column setup involves a non-polar column in the first dimension (e.g., Rtx-PCB or HP-1) and a more polar or shape-selective column in the second dimension (e.g., Rxi-17 or HT-8). strath.ac.uknih.gov Using a GCxGC system, researchers have been able to separate 188 out of 209 PCB congeners in a single run. strath.ac.uk This enhanced resolution is critical for separating toxic congeners, such as the non- and mono-ortho PCBs, from less toxic ones and from matrix interferences. nih.gov GCxGC can be coupled with various detectors, including micro-ECD (µECD) or time-of-flight mass spectrometry (TOFMS), for sensitive detection and identification. strath.ac.uknih.gov

| Column Set (1st D x 2nd D) | Detector | Application | Separation Achieved |

|---|---|---|---|

| Rtx-PCB (60m) x Rxi-17 (1.5m) | TOFMS | Aroclor mixtures, biological samples | Separation of 188 out of 209 congeners. strath.ac.uk |

| HP-1 x HT-8 | µECD | Standard mixtures, cod liver extract | Complete separation of all 12 priority toxic non- and mono-ortho PCBs. nih.gov |

| DB-XLB x LC-50 | µECD | Food matrices (fish oil, milk) | Good agreement with GC-HRMS results for WHO-PCBs. |

While GC is the dominant technique for PCB analysis, high-performance liquid chromatography (HPLC) serves important roles, particularly as a cleanup technique and for specific separation challenges. diva-portal.org HPLC can be used to fractionate complex extracts prior to GC analysis, for example, to separate PCBs into groups based on their chlorine substitution pattern or planarity. epa.govdiva-portal.org

Reverse-phase HPLC with a C18 column is a common approach. nih.gov A gradient elution with a mobile phase like acetonitrile (B52724) and water can be used to separate PCB classes, from trichlorobiphenyls to nonachlorobiphenyls, in under 20 minutes. nih.gov HPLC has also been employed to solve specific co-elution problems encountered in GC analysis. For example, a specialized double forward–reverse flow HPLC technique using a porous graphitic carbon column was developed to separate the non-planar pentachlorobiphenyl congener PCB 110 from the coplanar congener PCB 77, which often co-elute on standard GC columns. oup.com The use of HPLC with diode array detection (DAD) has been shown to be a viable alternative for PCB analysis in environmental waters, especially in laboratories where GC instrumentation is less accessible. chromatographyonline.comnih.gov

Mass Spectrometric Detection and Quantification

Single Quadrupole and Triple Quadrupole Mass Spectrometry (MS/MS) for Sensitivity and Selectivity

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of PCBs. thermofisher.com In single quadrupole GC-MS, the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. By monitoring specific ions characteristic of pentachlorobiphenyls, such as the molecular ion cluster, analysts can achieve lower detection limits compared to a full scan mode. researchgate.net

Triple quadrupole mass spectrometry (GC-MS/MS) offers a significant enhancement in selectivity over single quadrupole instruments. thermofisher.com This technique involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation in a collision cell, and the subsequent detection of a specific product ion. This process, known as selected reaction monitoring (SRM), drastically reduces matrix interference and allows for more accurate quantification at very low concentrations. thermofisher.com The increased selectivity is particularly valuable for resolving co-eluting isomers and distinguishing target analytes from complex background matrices. thermofisher.comnih.gov

Table 1: Comparison of Single Quadrupole and Triple Quadrupole MS for this compound Analysis

| Feature | Single Quadrupole MS (SIM Mode) | Triple Quadrupole MS (SRM Mode) |

|---|---|---|

| Principle | Monitors characteristic ions of the target analyte. | Selects a precursor ion, fragments it, and monitors a specific product ion. thermofisher.com |

| Selectivity | Good; effective at reducing background noise compared to full scan. | Excellent; significantly reduces matrix effects and isomeric interferences. thermofisher.com |

| Sensitivity | High; suitable for trace-level analysis. | Very High; often provides lower detection limits due to enhanced signal-to-noise. |

| Application | Routine environmental monitoring where matrix complexity is moderate. | Complex matrices (e.g., biological tissues, sediment); analysis requiring high accuracy and confirmation. nih.gov |

Time-of-Flight Mass Spectrometry (TOFMS) for Rapid Analysis

Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) is a powerful tool for the rapid and comprehensive analysis of PCBs. nih.govresearchgate.net TOFMS analyzers are known for their high data acquisition rates, which allow for the generation of full mass spectra even for very narrow chromatographic peaks produced during fast GC separations. researchgate.netuliege.be This capability enables significant compression of analytical run times, increasing sample throughput. uliege.be

A key advantage of TOFMS is its ability to perform spectral deconvolution. researchgate.net This computational process can mathematically separate the mass spectra of co-eluting compounds, which is a common challenge in the analysis of the 209 different PCB congeners. researchgate.net This makes GC-TOFMS particularly useful for untargeted screening and for analyzing complex Aroclor mixtures in environmental samples in a fraction of the time required by traditional methods. researchgate.net The achievable sensitivity for PCBs using laser ionization TOFMS has been estimated to be in the sub-parts-per-billion range. nih.gov

Application of Isotope Dilution Mass Spectrometry for Trace Analysis and Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of organic micropollutants like this compound. nih.gov The method involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample prior to extraction and cleanup. nih.govresearchgate.net

Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. Quantification is based on the measured ratio of the response of the native analyte to the response of the labeled internal standard. researchgate.net This approach effectively corrects for variations in extraction efficiency and matrix effects, leading to highly accurate and precise results. IDMS is typically performed using GC-MS or GC-MS/MS systems to differentiate between the native and labeled compounds based on their mass difference. nih.govnih.gov The use of ¹³C-labeled surrogates is a standard quality assurance step when using GC-MS for PCB analysis. nih.gov

Quality Assurance and Quality Control (QA/QC) in Environmental Analytical Programs

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating legally defensible data in environmental monitoring programs for PCBs. nih.govunitar.org A comprehensive QA/QC program ensures the precision, accuracy, and sensitivity of the analytical method. unitar.org

Key elements of a QA/QC program for the analysis of this compound include:

Method Blanks: An analyte-free matrix that is processed through the entire sample preparation and analysis procedure to check for contamination in the laboratory. unitar.orgwa.gov

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte. The recovery of the analyte is used to monitor the performance of the analytical method. unitar.org

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a field sample are spiked with a known amount of the analyte and analyzed along with the original sample. This helps to assess the effect of the sample matrix on the analytical method's accuracy and precision. unitar.orgwa.gov

Surrogate Standards: Isotopically labeled compounds, such as ¹³C-labeled PCBs, are added to every sample, blank, and QC sample to monitor the efficiency of the sample preparation process for each individual sample. nih.govunitar.org

Certified Reference Materials (CRMs): Materials with a certified concentration of the target analyte in a relevant matrix (e.g., sediment, fish tissue). Analysis of CRMs is used to validate the accuracy of the entire analytical procedure. nih.gov

Interlaboratory Studies: Participation in proficiency testing programs helps to assess the laboratory's performance against other labs analyzing similar samples. nih.gov

Table 2: Key QA/QC Samples and Their Purpose in PCB Analysis

| QC Sample | Purpose |

|---|---|

| Method Blank | Assesses laboratory contamination. unitar.org |

| Laboratory Control Sample (LCS) | Monitors method performance and accuracy on a clean matrix. unitar.org |

| Matrix Spike/Duplicate (MS/MSD) | Evaluates matrix effects on method accuracy and precision. unitar.org |

| Surrogate Standards | Monitors recovery for each individual sample. nih.gov |

| Certified Reference Material (CRM) | Validates the overall accuracy of the method with a real-world matrix. nih.gov |

Strategies for Mitigation of Analytical Interferences and Co-elution Challenges

The analysis of this compound in environmental samples is often complicated by analytical interferences from the sample matrix and co-elution with other PCB congeners. Several strategies can be employed to mitigate these challenges.

Effective sample cleanup is a critical first step. Techniques like multilayer silica gel and alumina (B75360) column chromatography are used to remove interfering compounds such as lipids from biological extracts before instrumental analysis. researchgate.net

From a chromatographic perspective, the use of high-resolution capillary GC columns with different stationary phase polarities (e.g., DB-5 and DB-1701) can improve the separation of isomeric PCBs, reducing the likelihood of co-elution. researchgate.net Adjusting GC oven temperature programs can also be optimized to enhance the resolution of target congeners.

From a detection standpoint, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) provides a high degree of selectivity that can distinguish between the target analyte and interfering compounds, even if they are not fully separated chromatographically. thermofisher.com The use of selected reaction monitoring (SRM) in GC-MS/MS is a particularly powerful technique for minimizing the impact of co-eluting isomers and matrix components. thermofisher.com Furthermore, the deconvolution algorithms available with modern TOFMS instruments can mathematically resolve the spectra of co-eluting compounds, providing another avenue for accurate identification and quantification. researchgate.net

Environmental Remediation and Management Strategies for 2,3,4,5,6 Pentachlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. For highly chlorinated biphenyls like 2,3,4,5,6-pentachlorobiphenyl (B96224), this often involves a sequential anaerobic and aerobic process. The initial and critical step for these heavily chlorinated congeners is anaerobic reductive dechlorination, where microorganisms replace chlorine atoms with hydrogen, making the molecule susceptible to subsequent aerobic degradation. mdpi.com

A key pathway for the degradation of this compound involves microbial reductive dechlorination. nih.gov Studies on contaminated estuarine sediments have shown that this process is pH-dependent and can proceed via two primary routes: one involving the sequential removal of meta and para chlorines, and another pathway that removes para, ortho, and meta chlorines. nih.gov Research suggests that sulfate-reducing, spore-forming bacteria are likely responsible for this transformation in marine sediments. nih.gov

Biostimulation involves modifying the subsurface environment to encourage the growth and activity of native microorganisms capable of degrading the target contaminant. This can be achieved by adding nutrients, electron donors, or other amendments that are otherwise limiting the microbes' metabolic processes. For the anaerobic dechlorination of PCBs, this may include the introduction of carbon sources or "haloprimers" like halogenated co-substrates, which can stimulate the activity of dehalogenating bacteria. While the precise mechanisms are still under investigation, biostimulation has been widely applied to treat PCB-impacted soils and sediments over the past decade. mdpi.com

In situ bioremediation involves treating contaminated material in place, without excavation, which can be more cost-effective and less disruptive than ex situ methods. For contaminated sediments and soils, both biostimulation and bioaugmentation have been applied in the field for over a decade. mdpi.com These applications often focus on creating anaerobic conditions to promote the initial dechlorination of highly chlorinated congeners like this compound. Following anaerobic treatment, conditions might be altered to become aerobic to complete the degradation of the resulting lower-chlorinated biphenyls. While field applications have been developed, a significant portion of bioremediation research remains at the lab or pilot scale. nih.gov

Table 1: Summary of Bioremediation Strategies for this compound

| Strategy | Description | Mechanism of Action | Key Findings/Applications |

|---|---|---|---|

| Biostimulation | Addition of nutrients or amendments to stimulate native microbial populations. | Enhances the metabolic activity of indigenous bacteria capable of reductive dechlorination. | Widely applied for PCB-impacted soils and sediments; precise mechanisms still under investigation. mdpi.com |

| Bioaugmentation | Introduction of specialized, non-native microbial cultures to the site. | Inoculates the environment with microbes known to effectively dechlorinate PCBs. | Can reduce treatment lag time and alter degradation pathways to improve efficiency. collectionscanada.gc.ca |

| In Situ Application | Treatment of contaminated soil or sediment in its original location. | Creates favorable conditions (e.g., anaerobic) for microbial activity directly in the environment. | Field-scale applications have been conducted, often targeting the critical first step of anaerobic dechlorination. mdpi.com |

Physicochemical Remediation Technologies

Physicochemical treatment methods utilize the physical and chemical properties of contaminants and engineered materials to separate, destroy, or immobilize them. These technologies are often faster than bioremediation but can be more costly and energy-intensive.

Adsorption is a surface phenomenon where contaminants adhere to the surface of a solid material, known as an adsorbent. Activated carbon is a highly effective and widely used adsorbent for a range of organic pollutants, including PCBs, due to its high surface area and porous structure. mdpi.com In contaminated sediments, the application of activated carbon can sequester PCBs, reducing their bioavailability to organisms in the food web. mdpi.com While activated carbon is recognized as one of the most effective sorbents for PCBs, its primary role is sequestration rather than destruction, and it is often used as a component of a larger management or remediation strategy. nih.gov

Table 2: Characteristics of Adsorption-Based Remediation

| Technology | Adsorbent Example | Mechanism | Application Notes |

|---|

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. AOPs are characterized by the generation of highly reactive radical species, most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of persistent organic pollutants like PCBs.

Several AOPs have shown potential for PCB degradation:

Fenton's Reagent: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. It has been successfully applied to degrade Aroclor 1260, a commercial PCB mixture, in weathered soils. collectionscanada.gc.ca

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. Ozonation has proven effective in removing various PCB congeners from wastewater. nih.gov

Photocatalysis: This process involves a photocatalyst, such as titanium dioxide (TiO₂), which generates radical species upon exposure to light. TiO₂-mediated photocatalysis has been shown to effectively degrade PCBs, with efficiency enhanced by the presence of surfactants that increase PCB solubility and contact with the catalyst surface. mdpi.comnih.gov A photo-assisted Fenton-type reaction (Fe³⁺, H₂O₂, and UV light) has also been shown to achieve significant PCB removal and dechlorination. epa.gov

These technologies can rapidly break down the stable structure of this compound, although their application can be limited by factors such as cost, soil matrix effects, and the potential formation of toxic byproducts.

Integrated Remediation Frameworks and Case Studies

A common integrated strategy for highly chlorinated congeners like this compound involves a sequential anaerobic-aerobic biodegradation process. Under anaerobic conditions, reductive dechlorination can break down the highly chlorinated PCB into less chlorinated congeners, which are then more susceptible to aerobic degradation.

Another integrated approach combines chemical and biological treatments. For instance, chemical reduction using agents like palladium-coated iron can dehalogenate pentachlorobiphenyls into trichlorobiphenyls. oup.com These less chlorinated biphenyls can then be more readily biodegraded by aerobic bacteria. oup.com This sequential process leverages the rapid degradation of the parent compound by chemical means, followed by the cost-effective and more complete mineralization potential of biological treatment for the resulting daughter products.

Case Study: Anaerobic Microbial Dechlorination of this compound in Marine Sediments

A microcosm study investigated the reductive dechlorination of this compound in anaerobic slurries of contaminated marine sediment from the Venice Lagoon, Italy. nih.gov The study monitored the transformation of the spiked pentachlorobiphenyl over time.

The primary dechlorination pathway observed was the removal of chlorine atoms from the meta and para positions. nih.gov The results indicated that the indigenous microbial communities, likely sulfate-reducing, spore-forming bacteria, were capable of dechlorinating the spiked this compound. nih.gov

Interactive Data Table: Transformation of this compound in Anaerobic Slurries

Below is a data table summarizing the changes in the concentration of this compound and the appearance of its dechlorination products in non-amended microcosms.

| Time (weeks) | This compound (μmol/kg) | 2,3,4,6- and/or 2,3,5,6-Tetrachlorobiphenyl (B164875) (μmol/kg) | 2,4,6-Trichlorobiphenyl (μmol/kg) | 2,3,6-Trichlorobiphenyl (B1206163) (μmol/kg) | 2,6-Dichlorobiphenyl (μmol/kg) |

| 0 | 1.5 | 0 | 0 | 0 | 0 |

| 11 | 0.9 | 0.3 | 0.2 | 0.05 | 0.05 |

| 22 | 0.5 | 0.5 | 0.3 | 0.1 | 0.1 |

| 33 | 0.2 | 0.6 | 0.4 | 0.15 | 0.15 |

Case Study: Dechlorination of this compound by Anaerobic Microbial Granules

In another laboratory study, an anaerobic methanogenic microbial consortium in granular form demonstrated the complete dechlorination of this compound to biphenyl (B1667301). researchgate.net This study elucidated a clear dechlorination pathway.

The proposed pathway for the anaerobic dechlorination of this compound by these microbial granules is as follows:

This compound → 2,3,4,6-Tetrachlorobiphenyl → 2,4,6-Trichlorobiphenyl → 2,4-Dichlorobiphenyl → 2-Chlorobiphenyl → Biphenyl researchgate.net

This sequential removal of chlorine atoms, primarily from the meta, then ortho, and finally para positions, highlights the metabolic capabilities of specialized microbial consortia in detoxifying this highly chlorinated congener. researchgate.net

Interactive Data Table: Dechlorination Pathway of this compound

This table illustrates the sequential appearance of dechlorination products from this compound over the incubation period.

| Incubation Time | Parent Compound | Primary Daughter Product | Secondary Daughter Product | Tertiary Daughter Product | Quaternary Daughter Product | Final Product |

| Initial | This compound | - | - | - | - | - |

| Intermediate | Decreasing | 2,3,4,6-Tetrachlorobiphenyl | 2,4,6-Trichlorobiphenyl | 2,4-Dichlorobiphenyl | 2-Chlorobiphenyl | - |

| Final | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | Biphenyl |

These case studies, while primarily focused on biological processes, underscore the potential for integrating these methods into broader remediation frameworks. For instance, the anaerobic dechlorination processes detailed above could serve as a crucial first step in a sequential treatment train, followed by an aerobic polishing step to achieve complete mineralization of the resulting less-chlorinated biphenyls. The selection of an appropriate integrated framework depends on site-specific conditions, including the concentration of this compound, the presence of co-contaminants, and the geochemical characteristics of the soil or sediment.

Modeling and Predictive Frameworks for 2,3,4,5,6 Pentachlorobiphenyl Environmental Behavior

Environmental Transport and Fate Models

Environmental transport and fate models are quantitative tools used to predict the distribution and ultimate destiny of chemicals released into the environment. researchgate.netup.pt For 2,3,4,5,6-pentachlorobiphenyl (B96224), these models are critical for understanding how it moves from source areas to contaminate broader ecosystems. The core of these models is typically a mass balance equation that accounts for the inputs, outputs, and transformations of the chemical within defined environmental compartments such as air, water, soil, and sediment. up.pt

Key processes modeled for polychlorinated biphenyls (PCBs) include:

Advection and Dispersion: The movement of the compound with the flow of water or air and its spreading from areas of high to low concentration. epa.gov

Volatilization: The transfer from water or soil surfaces to the atmosphere.

Sorption: The attachment of the chemical to particles of soil and sediment, which is a dominant process for hydrophobic compounds like PCBs. epa.gov

Deposition: The settling of the compound from the atmosphere onto land and water surfaces.

Fugacity-based models are a common type of fate and transport model. Fugacity, a measure of a chemical's "escaping tendency" from a phase, is used to describe the partitioning of a substance between different environmental media. These models can predict the equilibrium distribution of this compound throughout the environment. Deterministic models may also be used to characterize specific mechanisms, such as the role of fluid shear in flocculation and subsequent sediment settling. epa.gov The hydrophobic nature of PCBs means that particle-bound transport is the dominant mode of movement in aquatic systems. epa.gov

Table 1: Key Parameters in Environmental Transport and Fate Models for PCBs

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol versus water; indicates hydrophobicity and potential for bioaccumulation. | High Kow values for pentachlorobiphenyls indicate strong sorption to organic matter in soil and sediment and a high potential to bioaccumulate. |

| Henry's Law Constant | Indicates the partitioning behavior between air and water. | Determines the rate of volatilization from water bodies. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Influences the rate of volatilization from soil and other surfaces. |

| Sorption Coefficient (Kd) | Measures the extent of a chemical's sorption to solids. | High values for PCBs indicate a tendency to bind to sediment and soil particles rather than remain in solution. epa.gov |

Biotransformation Pathway Prediction Models (e.g., Thermodynamic-Based Predictions)

Biotransformation models predict how this compound may be chemically altered by living organisms, primarily microorganisms. These models are crucial for determining the persistence of the parent compound and for identifying potential metabolites, which may have different toxicological properties.

One of the key biotransformation processes for highly chlorinated PCBs like this compound under anaerobic conditions is reductive dechlorination. researchgate.net This process involves the microbial removal of chlorine atoms, which are replaced by hydrogen atoms. researchgate.net This transformation is significant because the resulting less-chlorinated congeners are generally more susceptible to aerobic biodegradation. researchgate.net

Prediction systems, such as the University of Minnesota Biocatalysis/Biodegradation Database and associated Pathway Prediction System (UM-BBD/PPS), use rules derived from experimentally observed microbial transformations to predict plausible degradation pathways for new compounds. nih.gov For this compound, models can predict a sequence of dechlorination steps. For instance, studies have shown its dechlorination to 2,3,4,6-tetrachlorobiphenyl. researchgate.net

Thermodynamic-based predictions can be integrated into these models to assess the energetic feasibility of a proposed biotransformation reaction or pathway. nih.gov By estimating the Gibbs free energy of formation for the reactants and products, these models can determine whether a reaction is likely to occur spontaneously under relevant environmental conditions. nih.gov Group contribution methods are often used to estimate these thermodynamic properties when experimental data is scarce. nih.gov This approach provides a valuable a priori tool for evaluating and ranking the likelihood of different potential biodegradation reactions. nih.gov

Table 2: Predicted Reductive Dechlorination Products of this compound

| Parent Compound | Predicted Primary Product | Transformation Process |

|---|---|---|

| This compound | 2,3,4,6-Tetrachlorobiphenyl | Reductive Dechlorination researchgate.net |

| This compound | 2,3,5,6-Tetrachlorobiphenyl (B164875) | Reductive Dechlorination |

| This compound | 2,3,4,5-Tetrachlorobiphenyl | Reductive Dechlorination |

Note: The distribution of products can vary depending on the specific microbial consortia and environmental conditions. researchgate.net

Food Web Bioaccumulation and Trophic Transfer Models

Food web bioaccumulation models are designed to predict the concentration of chemicals in organisms at different levels of a food chain. semanticscholar.org These models are particularly important for substances like this compound that are subject to biomagnification—the process whereby concentrations increase in organisms at successively higher trophic levels.

These models function by simulating the uptake and loss of the contaminant in various species within an ecosystem. semanticscholar.org Key parameters include the organism's diet, respiration rate, growth rate, and metabolic capacity. Uptake can occur through respiration (e.g., from water passing over gills) and dietary ingestion, while loss occurs through egestion, respiration, and metabolic transformation. service.gov.uk

Bioenergetic-based, steady-state food web bioaccumulation models are commonly used to predict PCB exposures in aquatic ecosystems. nih.gov These models can calculate the spatial distribution of PCB concentrations in a range of organisms, from invertebrates to fish, birds, and mammals. nih.gov By comparing model predictions with empirical data from field samples, scientists can evaluate the model's performance and refine its parameters. nih.govnih.gov

Modeling PCBs as a single entity can be inaccurate because the environmental behavior and toxicological properties of the 209 different congeners vary significantly. Congener-specific models account for these differences by using unique physical-chemical properties and metabolic rates for each individual PCB congener, such as this compound.

The importance of this approach lies in the fact that different congeners have varying susceptibility to metabolic breakdown. nih.gov For example, some congeners are readily metabolized and excreted, while others are highly resistant to degradation and thus biomagnify to a greater extent. Congener-specific biotransfer factors can be calculated to compare the concentrations in an organism to those in its food source, revealing which congeners are most likely to accumulate. uni-konstanz.de This level of detail is essential for accurate ecological risk assessment, as the toxicity of a PCB mixture is dependent on the concentration of its most potent congeners. uni-konstanz.de

To improve the accuracy of bioaccumulation models, it is crucial to integrate data on metabolic transformation. The rate at which an organism can metabolize and eliminate a PCB congener is a critical factor determining its ultimate concentration in tissues. nih.gov For PCBs, metabolism is often carried out by cytochrome P450 (CYP) enzymes, which can transform PCBs into hydroxylated metabolites (OH-PCBs). nih.govacs.org Integrating congener-specific metabolic rates into food web models provides a more realistic prediction of bioaccumulation potential.

While many PCB congeners are chiral (existing as non-superimposable mirror images called enantiomers), this compound is achiral due to its plane of symmetry. Therefore, enantioselective processes are not a factor in the disposition of the parent compound. However, the integration of metabolic pathways remains critical. The formation of metabolites can be a significant elimination route, and these metabolites themselves can be biologically active. Models that incorporate metabolic functions can better predict the net accumulation of the parent compound and also provide estimates of metabolite concentrations.

Predictive Frameworks for Long-Term Environmental Concentrations and Exposure Scenarios

Predictive frameworks combine fate and transport models with bioaccumulation models to forecast long-term environmental concentrations and potential exposures under various scenarios. These models are used to assess the potential future impacts of historical contamination and to evaluate the effectiveness of different management or remediation strategies. researchgate.net

For a persistent compound like this compound, long-term predictions are vital. Models can simulate how the chemical will continue to cycle between sediment, water, and the food web for decades. By altering input parameters, such as setting emission rates to zero or simulating the removal of contaminated sediments, these frameworks can predict how long it will take for environmental concentrations to decline to target levels. nih.gov

These long-term exposure scenarios are fundamental for:

Total Maximum Daily Loading (TMDL) Characterization: Models can be used to derive target sediment or water concentrations that would be protective of ecological health and human health. nih.gov

Remediation Assessment: Providing a baseline for assessing the effectiveness of cleanup efforts at contaminated sites. epa.gov

Risk Assessment: Predicting future exposure levels for wildlife and humans, which informs public health advisories and environmental regulations.

By integrating the complexities of environmental transport, biotransformation, and food web dynamics, these predictive frameworks provide an indispensable, holistic approach to managing the long-term risks associated with this compound.

Future Research Directions and Emerging Challenges in 2,3,4,5,6 Pentachlorobiphenyl Science

Elucidation of Novel Microbial Dechlorination Mechanisms and Characterization of Key Enzymes